An In-depth Technical Guide to 4-Amino-4-methyl-cyclohexanol: Structure, Bonding, and Synthetic Considerations
An In-depth Technical Guide to 4-Amino-4-methyl-cyclohexanol: Structure, Bonding, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-4-methyl-cyclohexanol is a substituted cyclohexyl amino alcohol of significant interest in medicinal chemistry and drug development. Its rigid cyclohexane scaffold, coupled with the presence of key functional groups—a hydroxyl and an amino group—positions it as a valuable building block for the synthesis of novel therapeutic agents. The stereochemical arrangement of these substituents, leading to cis and trans isomers, offers a platform for exploring structure-activity relationships (SAR) in drug design. This guide provides a comprehensive overview of the chemical structure, bonding characteristics, and synthetic pathways of 4-Amino-4-methyl-cyclohexanol, offering insights for its application in the development of new chemical entities. While direct extensive literature on this specific molecule is limited, this guide synthesizes information from analogous compounds and fundamental chemical principles to provide a robust technical overview.
Chemical Structure and Stereoisomerism
4-Amino-4-methyl-cyclohexanol possesses a cyclohexane ring substituted at the 1- and 4-positions. The IUPAC name for this compound is 4-amino-4-methylcyclohexan-1-ol.[1] The presence of two substituents on the cyclohexane ring gives rise to geometric isomerism, resulting in cis and trans diastereomers.
| Property | Value |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| IUPAC Name | 4-amino-4-methylcyclohexan-1-ol |
Table 1: General Properties of 4-Amino-4-methyl-cyclohexanol
The stereochemistry of these isomers dictates the spatial orientation of the amino and hydroxyl groups, which in turn influences their physical, chemical, and biological properties.
Conformational Analysis
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of the conformers of cis- and trans-4-Amino-4-methyl-cyclohexanol is determined by the steric interactions of the substituents.
For the trans isomer, the more stable conformation will have both the hydroxyl and the 4-amino-4-methyl group in equatorial positions to minimize 1,3-diaxial interactions. In the cis isomer, one substituent must be axial while the other is equatorial. Due to the larger steric bulk of the 4-amino-4-methyl group compared to the hydroxyl group, the preferred conformation of the cis isomer is predicted to have the 4-amino-4-methyl group in the equatorial position and the hydroxyl group in the axial position.
Caption: Conformational isomers of trans and cis-4-Amino-4-methyl-cyclohexanol.
Chemical Bonding and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers of substituted cyclohexanes. The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly dependent on their axial or equatorial orientation.
Predicted ¹H NMR Spectral Features:
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H1 Proton (CH-OH): In the trans isomer (diequatorial substituents), the H1 proton is axial, leading to large axial-axial (J_ax,ax) coupling constants (typically 10-13 Hz) with the adjacent axial protons. In the more stable conformer of the cis isomer, the H1 proton is equatorial, resulting in smaller axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) couplings (typically 2-5 Hz). The axial H1 proton of the trans isomer is expected to appear at a higher field (lower ppm) compared to the equatorial H1 proton of the cis isomer.
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Methyl Protons: The chemical shift of the methyl protons will also differ slightly between the two isomers due to the different magnetic environments.
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Ring Protons: The complex multiplet patterns of the cyclohexane ring protons will be characteristic for each isomer, reflecting the different coupling interactions in the respective chair conformations.
Predicted ¹³C NMR Spectral Features:
The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry of the substituents. The carbon bearing an axial substituent is typically shielded (appears at a higher field) compared to when it bears an equatorial substituent. Therefore, C1 in the more stable cis conformer (axial -OH) would be expected to have a different chemical shift compared to C1 in the trans conformer (equatorial -OH).
Infrared (IR) Spectroscopy
The IR spectrum of 4-Amino-4-methyl-cyclohexanol is expected to show characteristic absorption bands for the hydroxyl and amino functional groups.
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.
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N-H Stretch: The primary amine will exhibit two sharp to medium peaks in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations.
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C-H Stretch: Absorptions for C-H stretching of the cyclohexane ring and methyl group will be observed in the region of 2850-3000 cm⁻¹.
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N-H Bend: A bending vibration for the primary amine is expected around 1590-1650 cm⁻¹.
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C-O Stretch: A C-O stretching vibration should appear in the 1000-1250 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of 4-Amino-4-methyl-cyclohexanol would show the molecular ion peak (M⁺) at m/z 129. Fragmentation patterns would likely involve the loss of water (M-18), ammonia (M-17), or a methyl group (M-15). The specific fragmentation pathways could potentially differ between the cis and trans isomers, providing further structural information.
Synthetic Methodologies
The synthesis of 4-Amino-4-methyl-cyclohexanol can be approached through several strategic disconnections. A common and logical starting material is 4-methylcyclohexanone.
Caption: Proposed synthetic workflow for 4-Amino-4-methyl-cyclohexanol.
Proposed Synthetic Protocol: Reductive Amination of 4-Methylcyclohexanone
Reductive amination is a robust method for the synthesis of amines from ketones or aldehydes.[2] This can be performed as a one-pot reaction or in a stepwise manner.
Step 1: Oximation of 4-Methylcyclohexanone
A common route to introduce the amino group at the 4-position involves the formation of an oxime intermediate.
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Reaction: 4-Methylcyclohexanone is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or sodium hydroxide, in a suitable solvent like ethanol or methanol.[3]
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Mechanism: The nitrogen of hydroxylamine acts as a nucleophile, attacking the carbonyl carbon of the ketone. Subsequent dehydration yields the 4-methylcyclohexanone oxime.
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Causality: The use of a base is crucial to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine for the reaction.
Step 2: Reduction of 4-Methylcyclohexanone Oxime
The oxime can then be reduced to the corresponding primary amine.
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Reagents: Various reducing agents can be employed, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent, sodium in ethanol, or catalytic hydrogenation (e.g., using H₂ gas with a Raney nickel or platinum catalyst).
-
Stereoselectivity: The choice of reducing agent and reaction conditions can influence the stereochemical outcome, potentially favoring the formation of either the cis or trans isomer. Catalytic hydrogenation often leads to the delivery of hydrogen from the less sterically hindered face, which can provide some degree of stereocontrol.
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Protocol Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The final product would require purification, typically by distillation or chromatography, and its identity and stereochemistry confirmed by spectroscopic methods.
Alternative Synthetic Route: Catalytic Reductive Amination
A more direct approach is the direct reductive amination of a suitable ketone precursor. One potential precursor is 4-hydroxy-4-methylcyclohexanone.[4]
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Reaction: 4-hydroxy-4-methylcyclohexanone can be reacted with ammonia in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation.
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Mechanism: The ketone reacts with ammonia to form an intermediate imine (or enamine), which is then reduced in situ to the amine.
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Challenges: This route requires the synthesis of the 4-hydroxy-4-methylcyclohexanone precursor. Additionally, controlling the stereoselectivity of both the amination and reduction steps can be challenging.
Applications in Drug Development
While specific applications of 4-Amino-4-methyl-cyclohexanol are not extensively documented in peer-reviewed literature, the structural motif of 4-aminocyclohexanol derivatives is prevalent in pharmacologically active compounds. These scaffolds are often used as rigid cores to orient functional groups in a specific manner for optimal interaction with biological targets.
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Analgesics: Derivatives of 4-amino-4-arylcyclohexanones have been investigated as a novel class of analgesics.[5] The cyclohexane ring serves as a scaffold to position an aromatic ring and an amino group, which are common pharmacophores in opioid and other central nervous system-acting drugs.
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Enzyme Inhibitors: The rigid nature of the cyclohexane ring makes it an attractive template for the design of enzyme inhibitors, where precise positioning of binding groups is crucial for activity.
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Intermediates for API Synthesis: Trans-4-aminocyclohexanol is a known intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemical purity of these intermediates is often critical for the efficacy and safety of the final drug product.
The introduction of a methyl group at the 4-position, as in 4-Amino-4-methyl-cyclohexanol, can have several implications for drug design:
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Increased Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
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Steric Influence: The methyl group can provide a steric constraint that may lock the molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a target.
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Metabolic Stability: The presence of the gem-dimethyl group can block potential sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.
Conclusion
4-Amino-4-methyl-cyclohexanol represents a versatile and valuable scaffold for the design and synthesis of novel chemical entities with potential therapeutic applications. Understanding its stereochemistry, conformational preferences, and spectroscopic signatures is paramount for its effective utilization in drug discovery programs. While direct experimental data for this specific molecule is sparse, a thorough understanding of the chemistry of related cyclohexanol and aminocyclohexane derivatives provides a strong foundation for its synthesis and characterization. The synthetic routes outlined in this guide, based on established organic chemistry principles, offer practical pathways for accessing both the cis and trans isomers of this promising building block. Further research into the pharmacological activities of derivatives of 4-Amino-4-methyl-cyclohexanol is warranted to fully explore its potential in medicinal chemistry.
References
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Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430. [Link]
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MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]
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Wikipedia. Reductive amination. [Link]
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PubChem. trans-4-Amino-1-methyl-cyclohexanol. [Link]
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PubChem. 4-Amino-4-methyl-cyclohexanol. [Link]
Sources
- 1. 4-Amino-4-methyl-cyclohexanol | C7H15NO | CID 22379847 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. 4-Methylcyclohexanone oxime | 4994-13-2 | Benchchem [benchchem.com]
- 4. CAS 17429-02-6: 4-hydroxy-4-methylcyclohexanone [cymitquimica.com]
- 5. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
